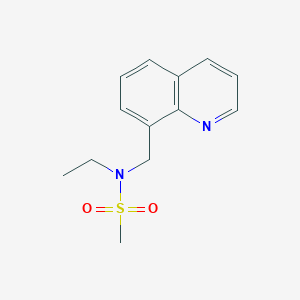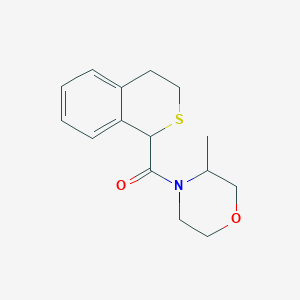![molecular formula C10H13BrN2O B7591776 [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B7591776.png)
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a chiral building block that can be used to synthesize a variety of biologically active molecules. In
Aplicaciones Científicas De Investigación
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol has been used as a building block in the synthesis of a variety of biologically active molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for the treatment of cancer and other diseases. It has also been used in the synthesis of ligands for G protein-coupled receptors, which are involved in a wide range of physiological processes. In addition, this compound has been used in the synthesis of compounds with potential antimicrobial and antiviral activity.
Mecanismo De Acción
The mechanism of action of [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol depends on the specific molecule it is used to synthesize. However, in general, the compound acts as a chiral building block that can introduce specific stereochemistry into a molecule. This can be important for the biological activity of the resulting molecule, as many biological processes are sensitive to the stereochemistry of the molecules involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific molecule it is used to synthesize. However, in general, the compound has been shown to have low toxicity and good biocompatibility. This makes it an attractive building block for the synthesis of biologically active molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. It is also a chiral building block, which can be important for the biological activity of the resulting molecules. However, the compound has some limitations. It can be expensive to synthesize, which may limit its use in large-scale experiments. In addition, the specific stereochemistry introduced by the compound may not always be necessary for the biological activity of the resulting molecule.
Direcciones Futuras
There are several future directions for research on [(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol. One direction is to explore its use in the synthesis of new inhibitors of protein kinases and ligands for G protein-coupled receptors. Another direction is to investigate its potential antimicrobial and antiviral activity. In addition, there may be opportunities to optimize the synthesis method to improve yields and reduce costs. Finally, this compound may be used as a building block for the synthesis of new molecules with potential applications in other areas of medicinal chemistry.
Métodos De Síntesis
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-chloropyridine with (R)-2-pyrrolidinemethanol in the presence of a base. The resulting product can be purified through column chromatography to obtain the desired compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Propiedades
IUPAC Name |
[(2R)-1-(5-bromopyridin-2-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-3-4-10(12-6-8)13-5-1-2-9(13)7-14/h3-4,6,9,14H,1-2,5,7H2/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSKPKIERSWGD-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7591700.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)


![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7591753.png)
![2-[4-[(2-Propan-2-yl-1,3-thiazol-4-yl)methoxy]phenoxy]propanamide](/img/structure/B7591760.png)
![3-[(4-Methylpyrazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591764.png)

![3-[(4-Methylpyrazol-1-yl)methyl]-5-thiophen-2-yl-1,2,4-oxadiazole](/img/structure/B7591766.png)
![4-[(4-Methylpyrazol-1-yl)methyl]-2-phenyltriazole](/img/structure/B7591777.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)